molecular formula C11H18N2O2 B12594721 N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) CAS No. 608519-26-2

N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide)

Cat. No.: B12594721
CAS No.: 608519-26-2
M. Wt: 210.27 g/mol
InChI Key: GWKQDUIARWCAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is a symmetrical bisamide compound featuring a propane-1,3-diyl backbone with N-methylprop-2-enamide groups at both termini. The compound’s synthesis likely involves coupling propane-1,3-diamine with N-methylprop-2-enoyl chloride or analogous reagents, similar to methods used for related bisamides .

Properties

CAS No.

608519-26-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-methyl-N-[3-[methyl(prop-2-enoyl)amino]propyl]prop-2-enamide

InChI

InChI=1S/C11H18N2O2/c1-5-10(14)12(3)8-7-9-13(4)11(15)6-2/h5-6H,1-2,7-9H2,3-4H3

InChI Key

GWKQDUIARWCAPF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)C(=O)C=C)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of N-methylprop-2-enamide with propane-1,3-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) involves its ability to form covalent bonds with various substrates. The compound’s amide groups can interact with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the electron-withdrawing nature of the amide groups, which makes the compound highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) C₁₁H₁₈N₂O₂ (estimated) ~226.3 Prop-2-enamide, methyl, amide Polymer crosslinking, drug design (hypothetical)
N,N'-(Propane-1,3-diyl)bis(2-chloroacetamide) C₇H₁₂Cl₂N₂O₂ 227.09 Chloroacetamide, amide Chemical intermediate
N,N′-1,3-Propanediylbis[2-(ethenylsulfonyl)acetamide] C₁₁H₁₈N₂O₆S₂ 370.4 Ethenylsulfonyl, amide Crosslinking in bioconjugation
N,N’-(Propane-1,3-diyl)-bis(N-ethyl-2-methylacrylamide) C₁₆H₂₈N₂O₂ 280.4 Methacrylamide, ethyl Dental adhesive monomers
N,N'-(Propane-1,3-diyl)bis(2-aminobenzamide) C₁₇H₁₈N₄O₂ 310.4 Aminobenzamide, amide Crystallography, supramolecular assembly

Key Observations :

  • Reactivity : The ethenylsulfonyl group in enhances crosslinking efficiency compared to the less reactive chloroacetamide or prop-2-enamide groups.
  • Physical Properties: Hydrogen bonding in aminobenzamide derivatives (e.g., ladder-like chains in ) contrasts with the hydrophobic N-methylprop-2-enamide, which may reduce solubility but improve membrane permeability in drug design.

Physicochemical Properties

  • Solubility: Aminobenzamide derivatives () are water-soluble due to hydrogen bonding, whereas N-methylprop-2-enamide’s hydrophobicity may limit aqueous solubility.
  • Thermal Stability: Methacrylamide-based monomers () exhibit stability up to 150°C, critical for dental applications.
  • Crystallinity : Supramolecular assembly via H-bonds (e.g., ladder-like chains in ) contrasts with amorphous structures in halogenated derivatives .

Biological Activity

N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is a compound of interest due to its potential biological activities, which have been explored in various studies. This article compiles findings from diverse sources, including synthesis methods, biological assays, and toxicity evaluations.

Chemical Structure and Properties

N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is characterized by its amide functional groups and a propane backbone. Its molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2, indicating the presence of two amide groups that may contribute to its biological activity.

Synthesis

The compound can be synthesized through a reaction involving N-methylprop-2-enamide and 1,3-diaminopropane. The reaction typically requires controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a moderate cytotoxic effect. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The compound's cytotoxicity appears to be dose-dependent, indicating its potential utility in cancer therapy.

The mechanism underlying the biological activity of N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is not fully elucidated. However, preliminary studies suggest that it may involve the inhibition of key enzymes in metabolic pathways essential for bacterial survival and proliferation. Further research is necessary to clarify these mechanisms.

Toxicity Assessments

Toxicological evaluations have been conducted following OECD guidelines. In a repeated dose toxicity study on rodents, the following observations were made:

Dose (mg/kg/day) Observed Effects
100No significant effects
300Mild liver enzyme elevation
1000Severe toxicity observed

These findings indicate that while the compound shows promise in therapeutic applications, careful consideration of dosage is crucial to minimize adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.